Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 83863-72-3
VCID: VC2424821
InChI: InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
SMILES: CCOC(=O)N1CCC(=O)C(C1)OC
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

CAS No.: 83863-72-3

Cat. No.: VC2424821

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate - 83863-72-3

Specification

CAS No. 83863-72-3
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
Standard InChI Key WDPDIPXYVCLBCI-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(=O)C(C1)OC
Canonical SMILES CCOC(=O)N1CCC(=O)C(C1)OC

Introduction

Chemical Identity and Basic Properties

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring with multiple functional groups. Its structure incorporates an ethyl ester group, a methoxy substituent, and a ketone functionality strategically positioned within the six-membered nitrogen-containing ring system.

Identification Parameters

The compound is characterized by the following essential identifiers and properties:

ParameterValue
CAS Number83863-72-3
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
IUPAC Nameethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Standard InChIInChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
Standard InChIKeyWDPDIPXYVCLBCI-UHFFFAOYSA-N
SMILESCCOC(=O)N1CCC(=O)C(C1)OC
Canonical SMILESCCOC(=O)N1CCC(=O)C(C1)OC
PubChem Compound2724451

Structural Features

The compound contains several key functional moieties that define its chemical behavior:

  • Piperidine ring - A six-membered nitrogen heterocycle forming the core structure

  • Carbamate group (ethyl ester) - Attached to the nitrogen (N1) position

  • Methoxy group - Located at the C3 position

  • Ketone functionality - Positioned at the C4 position

These structural elements contribute to the compound's moderate polarity, basicity, and capacity for hydrogen bonding interactions .

Physical and Chemical Properties

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate demonstrates physical and chemical characteristics that make it valuable for both synthetic applications and research purposes.

Chemical Reactivity

The compound's reactivity profile is primarily determined by its functional groups:

  • The ketone at the C4 position serves as an electrophilic center, susceptible to nucleophilic attack and reduction reactions

  • The methoxy group at C3 influences the electronic distribution and stereochemistry

  • The carbamate functionality at N1 provides protection for the nitrogen while enabling selective reactions at other positions

  • The piperidine ring system contributes to the molecule's three-dimensional structure and conformational properties

The presence of the 4-oxo group suggests potential for tautomerization and participation in various chemical transformations, including aldol-type reactions and reductions .

Synthesis and Preparation Methods

The synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate typically follows established protocols for functionalized piperidine derivatives, although specific procedures may vary based on scale and application requirements.

General Synthetic Approach

The synthesis generally involves reaction of appropriately substituted piperidine precursors with ethyl chloroformate and methanol under controlled conditions. This process is typically conducted in the presence of bases such as sodium hydroxide or potassium carbonate to facilitate ester bond formation.

Key Synthetic Steps

The preparation commonly involves several discrete stages:

  • Formation of the piperidine ring structure

  • Introduction of the ketone functionality at the C4 position

  • Methoxylation at the C3 position

  • Protection of the nitrogen with the ethyl carbamate group

While detailed step-by-step procedures are proprietary in many cases, the synthesis follows established principles of heterocyclic chemistry and functional group manipulations.

Chemical Transformations and Reactivity

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate participates in various chemical reactions, making it a versatile building block for the construction of more complex molecular architectures.

Oxidation and Reduction Pathways

The compound can undergo selective reduction of the ketone group to yield the corresponding alcohol derivative. The reduction stereochemistry can be controlled through the choice of reducing agents and reaction conditions. Conversely, oxidative transformations may target the methoxy group or other positions of the piperidine ring.

Substitution Reactions

Applications in Scientific Research

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate has found applications across multiple scientific domains, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Research Applications

The compound serves as an important intermediate in the development of potential therapeutic agents. The piperidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Key applications include:

  • Building block for the synthesis of central nervous system agents

  • Intermediate in the preparation of analgesic compounds

  • Precursor for anti-inflammatory drug candidates

  • Starting material for the construction of enzyme inhibitors

Synthetic Chemistry Applications

In organic synthesis, the compound functions as a versatile intermediate for constructing complex molecular frameworks. Its functional groups provide multiple handles for selective transformations and elaboration into more intricate structures.

Comparative Studies

Research comparing ethyl 3-methoxy-4-oxopiperidine-1-carboxylate with structural analogues has revealed distinctive characteristics:

CompoundStructural DifferenceKey Properties
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylateMethoxy at C3, ketone at C4Enhanced electrophilicity at C4, stereodirecting effect of methoxy group
Ethyl 4-oxo-1-piperidinecarboxylateLacks methoxy groupSimpler reactivity profile, different substitution patterns
Tert-butyl-4-oxopiperidine-1-carboxylatetert-butyl instead of ethyl, no methoxyGreater steric hindrance, differential stability in acidic conditions
Ethyl 1-methyl-4-oxopiperidine-3-carboxylateMethyl at N1, carboxylate at C3Different electron distribution, alternative reaction pathways

These structural variations significantly impact the compounds' reactivity, stereoselectivity, and potential applications in synthetic pathways .

CategoryClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
P362+P364: Take off contaminated clothing and wash it before reuse
P405: Store locked up
P501: Dispose of contents/container to authorized hazardous waste collection point
ParameterSpecification
AppearanceNot explicitly defined in available literature
Purity97% minimum (typical)
Storage Temperature2-8°C, sealed in dry conditions
Intended UseFor research and development purposes only
RestrictionsNot for human or veterinary use

This material is generally sold under restrictions limiting its use to research and development applications conducted by qualified professionals .

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